molecular formula C14H18O B12443651 1-(4-Methoxyphenyl)cycloheptene CAS No. 32960-45-5

1-(4-Methoxyphenyl)cycloheptene

Cat. No.: B12443651
CAS No.: 32960-45-5
M. Wt: 202.29 g/mol
InChI Key: SUPFQJZEBVQIKT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cycloheptene is an organic compound characterized by a cycloheptene ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cycloheptene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which utilizes boron reagents to form carbon-carbon bonds under mild conditions . Another method involves the reaction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol with a Co-NiO dual catalyst in an organic solvent, followed by hydrogenation .

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of dual catalysts like Co-NiO can enhance the efficiency of the process, making it suitable for industrial applications .

Mechanism of Action

1-(4-Methoxyphenyl)cycloheptene can be compared with other cycloalkenes and substituted aromatic compounds:

Uniqueness: this compound’s unique combination of a cycloheptene ring and a methoxyphenyl group provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.

Comparison with Similar Compounds

  • Cycloheptene
  • Cyclohexene
  • Cyclooctene

Biological Activity

1-(4-Methoxyphenyl)cycloheptene is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cycloheptene ring substituted with a para-methoxyphenyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C_{13}H_{16}O
  • CAS Number : 32960-45-5

The presence of the methoxy group enhances the lipophilicity of the compound, which may influence its biological interactions.

The biological activity of this compound is believed to stem from its interactions with various molecular targets within biological systems. Notably, compounds with similar structures have been shown to modulate enzyme activities and receptor functions. The methoxy group can participate in hydrogen bonding, while the cycloheptene ring may fit into hydrophobic pockets of proteins, potentially leading to alterations in enzymatic activity or signal transduction pathways.

Anticancer Activity

Compounds similar to this compound have been investigated for their anticancer properties. For instance, phenylbutanoids have shown efficacy in inducing apoptosis in various cancer cell lines . The potential of this compound in cancer therapy could be attributed to its ability to modulate cell cycle progression and promote apoptotic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been documented. Some studies suggest that methoxy-substituted phenyl compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may exert similar effects, contributing to its overall therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant activity against S. aureus, E. coli
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of TNF-α and IL-6

Case Study: Anticancer Mechanism

A study investigating the anticancer mechanisms of phenolic compounds revealed that certain derivatives could induce cell cycle arrest at the G2/M phase and activate caspases involved in apoptosis . While direct studies on this compound are lacking, these findings suggest a potential pathway through which this compound could exert similar effects.

Properties

CAS No.

32960-45-5

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-(4-methoxyphenyl)cycloheptene

InChI

InChI=1S/C14H18O/c1-15-14-10-8-13(9-11-14)12-6-4-2-3-5-7-12/h6,8-11H,2-5,7H2,1H3

InChI Key

SUPFQJZEBVQIKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCCCCC2

Origin of Product

United States

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